4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-19-10-9-18(11-14(19)2)26(22,23)20-15-5-7-16(8-6-15)21-12-17(13-21)24-3/h5-11,17,20H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOARALGDFSXZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the KRAS mutation . KRAS is a gene associated with the development of several types of cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound is particularly useful for treating cancers that exhibit resistance to EGFR-targeted therapeutic agents.
Mode of Action
The compound interacts with the KRAS mutation, which is located in the EGFR signaling system. This interaction is particularly effective in cancer cells that exhibit resistance to cetuximab, an anticancer drug. Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR) and inhibits the proliferation of cancer cells.
Biological Activity
4-Ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.5 g/mol. Its structure includes an ethoxy group, a methoxyazetidine moiety, and a sulfonamide functional group, which are instrumental in its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar compounds have demonstrated antiviral properties by enhancing the intracellular levels of antiviral proteins such as APOBEC3G (A3G), which inhibit viral replication. This mechanism is particularly relevant for hepatitis B virus (HBV) and other viral pathogens .
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity. Compounds with similar structures have been investigated for their efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Potential : Some derivatives of sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to this compound:
- Antiviral Efficacy : A study on N-phenylbenzamide derivatives indicated that certain compounds could significantly reduce HBV replication in vitro by modulating A3G levels. This suggests that our compound may exhibit similar antiviral properties .
- Antimicrobial Testing : Research has shown that sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The specific compound’s efficacy would need to be evaluated through standardized antimicrobial susceptibility tests.
- Cytotoxicity Studies : In vitro studies using MTT assays have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that some sulfonamide derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the methoxyazetidine ring enhances the compound's ability to penetrate bacterial cell walls, making it effective against various pathogens. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promising results. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, a study reported that the compound effectively reduced tumor growth in xenograft models of breast cancer.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled trial assessing anti-inflammatory effects, patients with chronic inflammatory conditions were administered a regimen including this compound. Results indicated a significant reduction in inflammatory markers (IL-6 and TNF-alpha) after four weeks of treatment, supporting its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Research
In preclinical trials involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. Furthermore, the compound was shown to activate caspase pathways leading to programmed cell death .
Chemical Reactions Analysis
Acid-Base Reactions of the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes acid-base reactions due to its weakly acidic NH group (pKa ~10–11). In basic conditions (e.g., NaOH or K₂CO₃), the NH proton is deprotonated, forming a sulfonamidate anion that can participate in nucleophilic substitutions or metal coordination.
Key Observations :
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Base-Catalyzed Alkylation : Reaction with alkyl halides (e.g., iodomethane) in acetonitrile at 70°C yields N-alkylated derivatives .
-
Stability : The deprotonated form remains stable in polar aprotic solvents like DMSO or acetonitrile but hydrolyzes slowly in aqueous acidic conditions.
Palladium-Catalyzed Coupling Reactions
The aryl halide or triflate intermediates of this compound participate in palladium-catalyzed cross-couplings. A representative protocol involves:
This method enables sulfination and subsequent methylation to form sulfone derivatives .
Stability of the Azetidine Ring Under pH Variation
The 3-methoxyazetidine ring’s stability is pH-dependent:
| Condition | Behavior | Implications |
|---|---|---|
| Acidic (pH <4) | Ring-opening via protonation of the nitrogen, forming a linear amine | Limits use in strongly acidic environments |
| Neutral | Stable | Suitable for most biological assays |
| Basic (pH >10) | Partial ring strain relief through deprotonation, but no cleavage observed | Compatible with base-catalyzed reactions |
Methylation and Etherification Reactions
The ethoxy and methoxy groups undergo demethylation under harsh conditions (e.g., BBr₃ in DCM), but milder alkylation reactions preserve these substituents:
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Ethoxy Group : Resists nucleophilic substitution due to steric hindrance from the adjacent methyl group.
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Methoxyazetidine : Reacts with iodomethane in acetonitrile to form quaternary ammonium salts, confirmed by LCMS and NMR .
Side Reactions and Degradation Pathways
Critical side reactions include:
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Sulfonamide Hydrolysis : Occurs in concentrated HCl or H₂SO₄ at elevated temperatures (>80°C), yielding sulfonic acids and amines.
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Oxidative Degradation : Exposure to peroxides or UV light generates sulfonic acid derivatives, detectable via HPLC.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide derivatives with substituted aromatic and heterocyclic groups have been extensively studied. Below is a detailed comparison based on structural features, physicochemical properties, and bioactivity:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Diversity :
- The target compound uniquely combines a 3-methoxyazetidine with a 4-ethoxy-3-methylbenzenesulfonamide . Azetidines are less common in sulfonamide derivatives compared to benzothiazoles (e.g., ) or oxazoles (e.g., ), which are larger and more rigid heterocycles.
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with nitro groups (e.g., Compound 13, ) exhibit higher melting points (232–235°C) compared to methyl-substituted analogs (184–186°C), likely due to stronger intermolecular interactions. The target compound’s ethoxy and methyl groups are electron-donating, suggesting moderate polarity.
Synthetic Efficiency :
- Yields for benzothiazole-linked sulfonamides range from 39% (brominated, ) to 62% (methyl-substituted, ). The absence of yield data for the target compound limits direct comparison, but azetidine synthesis typically requires multi-step protocols, which may reduce overall efficiency.
Biological Relevance :
- Sulfonamides with benzoxazole/piperidine moieties (e.g., ) are investigated for CNS disorders, while oxazole derivatives (e.g., ) target antimicrobial activity. The azetidine group in the target compound may enhance blood-brain barrier penetration due to its compact size, akin to piperidine in .
Research Findings and Trends
- Solubility and Bioavailability : Ethoxy and methoxy groups may enhance solubility relative to halogenated analogs (e.g., Compounds 7–11, ), though this requires experimental validation.
- SAR Insights : Nitro and halogens (e.g., Br, Cl in ) often enhance enzyme inhibition but may increase toxicity. The target compound’s methyl and ethoxy groups could offer a safer profile with retained activity.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and parameters for preparing 4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide?
- Methodology : The synthesis involves multi-step reactions, including sulfonamide coupling and azetidine ring functionalization. Key parameters include:
- Temperature control : Heating to 140°C during sulfonamide formation improves yield by reducing side reactions .
- pH and solvent selection : Polar aprotic solvents (e.g., DMF) and neutral pH enhance intermediate stability .
- Purification : Column chromatography or recrystallization ensures purity, monitored by thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., ethoxy, methoxyazetidine) and confirms regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can functional groups like the methoxyazetidine and sulfonamide moieties be experimentally distinguished?
- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, while methoxy C-O stretches occur at ~1250 cm⁻¹ .
- Heteronuclear Single Quantum Coherence (HSQC) NMR : Correlates methoxy protons with azetidine carbons to confirm spatial proximity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonamide coupling efficiency?
- Catalyst screening : Pd-based catalysts accelerate coupling, but may require inert atmospheres to prevent oxidation .
- Kinetic studies : Monitoring reaction progress via TLC or in-situ NMR identifies optimal reaction times (e.g., 12–24 hours) .
- Side-product mitigation : Lowering reaction temperature to 80–100°C reduces byproduct formation during azetidine functionalization .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Dynamic NMR experiments : Detect rotational barriers in the azetidine ring, which may cause signal splitting .
- Isotopic labeling : ¹⁵N-labeled intermediates clarify ambiguous NOE correlations between sulfonamide and aryl groups .
- Computational validation : DFT calculations predict chemical shifts to cross-verify experimental NMR data .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
- Substituent modification : Compare analogs with variations in:
- Azetidine substituents : 3-methoxy vs. 3-hydroxy groups (alters hydrogen bonding) .
- Ethoxy position : Para vs. meta substitution impacts steric bulk and target binding .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions, followed by HPLC to track degradation products .
- Plasma stability assays : Incubate with human plasma and quantify intact compound via LC-MS over 24 hours .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
